1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]-
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Overview
Description
1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- is an organic compound that belongs to the class of cyclopentanediones This compound is characterized by the presence of a cyclopentane ring with two ketone groups at positions 1 and 3, and a 2,6-dichlorophenylamino group attached to the methylene carbon at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- typically involves the reaction of 1,3-cyclopentanedione with 2,6-dichloroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at around 60-80°C.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. The process is optimized to achieve high yields and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include the inhibition of key enzymes in metabolic processes, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Cyclopentanedione, 2-methyl-
- 1,3-Cyclopentanedione, 2-ethyl-
- 1,3-Cyclopentanedione, 2,2-dimethyl-
Comparison
Compared to its similar compounds, 1,3-Cyclopentanedione, 2-[[(2,6-dichlorophenyl)amino]methylene]- is unique due to the presence of the 2,6-dichlorophenylamino group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
192765-16-5 |
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Molecular Formula |
C12H9Cl2NO2 |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)iminomethyl]-3-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C12H9Cl2NO2/c13-8-2-1-3-9(14)12(8)15-6-7-10(16)4-5-11(7)17/h1-3,6,16H,4-5H2 |
InChI Key |
AYPMATSMFNSUMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1O)C=NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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